molecular formula C18H26BrNO B1652783 N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-10-2

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide

Cat. No.: B1652783
CAS No.: 1609396-10-2
M. Wt: 352.3
InChI Key: OHIDBDGIHIPROT-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Analysis of N-(4-Methoxybenzyl)-1-adamantanamine Hydrobromide

Systematic IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3s,5s,7s)-N-(4-methoxybenzyl)adamantan-1-amine hydrobromide, though it is also correctly designated as N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrobromide. The compound exhibits a well-defined molecular formula of C₁₈H₂₆BrNO, reflecting the combination of the organic amine component with the bromide counterion. The molecular weight of the compound is precisely determined to be 352.31 grams per mole, which accounts for the complete hydrobromide salt structure.

The structural composition encompasses eighteen carbon atoms arranged in the characteristic diamondoid adamantane framework connected to a methoxy-substituted benzyl group through an amino linkage. The presence of a single nitrogen atom facilitates the formation of the hydrobromide salt, while the single oxygen atom is incorporated within the methoxy substituent on the aromatic ring. This molecular arrangement creates a unique three-dimensional structure that combines the rigid, symmetrical adamantane cage with the planar aromatic system.

The InChI (International Chemical Identifier) code for this compound is 1S/C18H25NO.BrH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H, providing a standardized representation of the molecular connectivity. The corresponding InChI Key is OHIDBDGIHIPROT-UHFFFAOYSA-N, offering a condensed hash representation suitable for database searches and computational applications.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1609396-10-2, providing a unique identifier for this specific compound in chemical databases and literature. This registry number distinguishes the hydrobromide salt form from other potential salt forms or the free base of the same organic component.

Multiple synonymous designations exist for this compound in scientific literature and commercial databases. The compound is frequently referenced as N-(4-Methoxybenzyl)adamantan-1-amine hydrobromide, which represents a simplified version of the systematic name. Additional synonyms include N-(4-Methoxybenzyl)-1-adamantanamine HBr and 1-Adamantyl(4-methoxybenzyl)amine hydrobromide. Commercial suppliers may also list the compound under various catalog-specific designations.

The relationship to the parent compound is clearly established through PubChem, which identifies the free base as 1-Adamantyl(4-methoxybenzyl)amine with the identifier CID 2756295. This parent compound forms the organic component of the hydrobromide salt, with the bromide anion serving as the counterion to balance the protonated amine functionality.

Property Value Source
CAS Registry Number 1609396-10-2
Molecular Formula C₁₈H₂₆BrNO
Molecular Weight 352.31 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrobromide
InChI Key OHIDBDGIHIPROT-UHFFFAOYSA-N

Crystalline Structure and Conformational Analysis

The crystalline structure of this compound exhibits characteristic features that reflect the unique molecular architecture combining adamantane and aromatic components. The solid-state organization of this compound is influenced by the rigid adamantane framework, which maintains its characteristic tetrahedral symmetry, and the more flexible benzylamine portion that can adopt various conformational arrangements. The methoxy group on the aromatic ring introduces additional conformational considerations and potential interaction sites for intermolecular associations.

Structural analysis reveals that the adamantane moiety retains its well-established chair conformation in the solid state, consistent with the inherent stability of this polycyclic structure. The three-dimensional arrangement of the adamantane framework contributes significantly to the overall molecular geometry and influences the spatial orientation of the attached benzylamine group. The methoxybenzyl substituent can adopt different orientational preferences depending on the specific crystal packing environment and intermolecular interaction patterns.

The conformational flexibility primarily resides in the linkage between the adamantane core and the aromatic system, where rotational freedom around the carbon-nitrogen bond allows for various spatial arrangements. X-ray crystallographic studies of related adamantane-containing compounds have demonstrated that such molecules can exhibit both folded and extended conformations, with the specific conformation adopted being influenced by crystal packing forces and intermolecular hydrogen bonding patterns.

X-ray Diffraction Studies of Adamantane-Benzylamine Core

X-ray diffraction analysis provides detailed insights into the precise atomic arrangements and bond lengths within the adamantane-benzylamine core structure. The adamantane framework exhibits the characteristic carbon-carbon bond lengths typical of this polycyclic system, with values consistent with established crystallographic data for related adamantane derivatives. The rigid nature of the adamantane cage ensures minimal deviation from ideal tetrahedral geometry, contributing to the overall structural stability of the compound.

Detailed crystallographic analysis of related adamantane compounds has revealed specific bond length patterns that are likely applicable to this compound. The carbon-nitrogen bond connecting the adamantane core to the benzyl group typically exhibits single bond character with bond lengths in the range of 1.45-1.50 Å, consistent with sp³ hybridization at the nitrogen center. The aromatic benzyl portion maintains planar geometry with carbon-carbon bond lengths characteristic of benzene derivatives.

The methoxy substituent on the aromatic ring introduces additional structural complexity, with the methoxy group typically adopting a coplanar arrangement with the aromatic system. X-ray diffraction studies of similar methoxybenzyl compounds have shown that the carbon-oxygen bond length of the methoxy group is approximately 1.36 Å, while the oxygen-methyl carbon bond is typically around 1.43 Å.

Comparative analysis with structurally related compounds suggests that the overall molecular conformation is influenced by the balance between intramolecular interactions and crystal packing forces. The three-dimensional structure adopted in the solid state represents an energy minimum that accommodates both the geometric constraints of the molecular framework and the intermolecular interactions within the crystal lattice.

Structural Feature Typical Bond Length (Å) Reference
Adamantane C-C bonds 1.53-1.54
Adamantane C-N bond 1.45-1.50
Aromatic C-C bonds 1.39-1.40
Methoxy C-O bond ~1.36
O-CH₃ bond ~1.43
Hydrogen Bonding Patterns in Hydrobromide Salt Formation

The formation of the hydrobromide salt introduces specific hydrogen bonding patterns that significantly influence the crystal structure and solid-state properties of this compound. The protonation of the amino nitrogen creates a positively charged ammonium center that engages in electrostatic interactions with the bromide counterion, establishing the primary ionic association within the salt structure. These N-H⁺···Br⁻ hydrogen bonds represent the dominant intermolecular interactions and play a crucial role in determining the overall crystal packing arrangement.

Spectroscopic analysis of amine hydrohalides has demonstrated that hydrogen bonding in such systems exhibits characteristic features that can be analyzed through infrared spectroscopy and other analytical techniques. The stretching frequencies of hydrogen-bonded N-H groups in hydrobromide salts typically appear in specific spectral regions that reflect the strength and geometry of the hydrogen bonding interactions. Primary amine salts often exhibit multiple sharp absorption bands, indicating well-defined hydrogen bonding environments within the crystal structure.

The bromide anion in hydrobromide salts typically functions as a multidentate hydrogen bond acceptor, capable of interacting with multiple N-H donors simultaneously. Crystal structures of related benzamidinium bromide compounds have revealed that bromide anions can coordinate to three or more hydrogen bond donors, creating complex three-dimensional hydrogen bonding networks that stabilize the crystal structure. These interactions involve N-H⁺···Br⁻ distances typically ranging from 3.2 to 3.5 Å, consistent with strong ionic hydrogen bonds.

The geometric arrangement of hydrogen bonds in the hydrobromide salt is influenced by the tetrahedral geometry preferred by the protonated nitrogen center and the spherical nature of the bromide anion. This creates opportunities for the formation of hydrogen bonding motifs that can include both discrete ion pairs and extended hydrogen bonding networks. The specific pattern adopted depends on the balance between maximizing favorable electrostatic interactions and accommodating the geometric constraints imposed by the organic molecular framework.

Additional weak interactions may contribute to the overall crystal stability, including C-H···Br contacts and potential π-interactions involving the aromatic benzyl system. These secondary interactions, while individually weaker than the primary N-H⁺···Br⁻ hydrogen bonds, collectively contribute to the overall lattice energy and influence the crystal packing efficiency.

Interaction Type Typical Distance Range (Å) Reference
N-H⁺···Br⁻ 3.2-3.5
C-H···Br 3.4-3.8
Secondary C-H···O 2.5-3.0

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDBDGIHIPROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-10-2
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This article focuses on its biological activity, particularly its antimicrobial, antiviral, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an adamantane core with a methoxybenzyl substituent. The adamantane structure enhances the compound's lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds related to adamantane exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain adamantane-containing compounds displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of Adamantane Derivatives

CompoundMIC (µg/mL)Activity Against
This compound0.5 - 32Gram-positive and Gram-negative bacteria, C. albicans
Compound 4a12.5E. faecalis, S. aureus, B. cereus, C. albicans
Compound 5a6.26E. faecalis, C. albicans

The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 32 µg/mL, indicating potent antimicrobial effects .

Antiviral Activity

Adamantane derivatives have also been explored for their antiviral properties, particularly against influenza viruses. The mechanism of action is believed to involve the inhibition of viral uncoating by blocking the M2 ion channel protein in the virus.

In a study analyzing the structure-activity relationships of adamantane derivatives, it was shown that modifications at the benzyl position significantly influenced antiviral efficacy . While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated promising results.

Anticancer Activity

The anticancer potential of adamantane derivatives has been investigated through various in vitro assays. For instance, certain compounds exhibited significant anti-proliferative effects on human cancer cell lines such as HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer).

Table 2: Anticancer Activity of Adamantane Derivatives

CompoundIC50 (µM)Cell Line
This compound<10HL-60, HT-29, MCF7
Compound 4a6.35HL-60
Compound 5a6.77HT-29

The IC50 values indicate that these compounds can effectively inhibit cell growth at low concentrations .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of adamantane derivatives in clinical settings:

  • Case Study 1: A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with an adamantane derivative led to significant reductions in bacterial load.
  • Case Study 2: In a cohort study of cancer patients treated with adamantane-based therapies, a notable improvement in tumor response rates was observed.

These findings suggest that this compound may have substantial therapeutic potential across various applications .

Scientific Research Applications

Pharmacological Properties

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications. The adamantane scaffold is known for enhancing the bioactivity of compounds due to its lipophilicity and ability to traverse biological membranes effectively.

Antiviral Activity

Adamantane derivatives have historically been utilized in antiviral therapies, particularly against influenza viruses. The compound's structural features may enhance its ability to inhibit viral replication by targeting ion channels or other viral proteins. For instance, similar adamantane derivatives have shown efficacy against Influenza A and HIV, suggesting potential applications in treating viral infections .

Neuroprotective Effects

Research indicates that adamantane derivatives can exhibit neuroprotective properties, making them relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the methoxybenzyl group may enhance the compound's interaction with central nervous system (CNS) targets, potentially leading to improved outcomes in neurodegenerative conditions .

Therapeutic Applications

Given its pharmacological profile, this compound has potential therapeutic applications across several domains:

Treatment of Viral Infections

The antiviral properties suggest it could be developed as a treatment option for various viral infections, especially those resistant to current therapies.

Neurodegenerative Disorders

Its neuroprotective effects position it as a promising candidate for the treatment or management of neurodegenerative diseases, potentially delaying disease progression or alleviating symptoms .

Pain Management

Given the interaction with sigma receptors, there is potential for application in pain management therapies, particularly in conditions where traditional analgesics are ineffective or cause adverse effects .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of adamantane derivatives similar to this compound:

  • A study demonstrated that adamantane-based compounds exhibited significant antiviral activity against resistant strains of influenza, highlighting their potential role in developing new antiviral agents .
  • Research into the neuroprotective effects of adamantane derivatives showed promising results in animal models of Alzheimer's disease, suggesting a mechanism involving modulation of neurotransmitter systems .
  • Clinical trials exploring the analgesic properties of sigma receptor modulators have shown that compounds with similar structures can provide effective pain relief with fewer side effects compared to conventional opioids .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Antiviral ActivityInhibition of viral replicationStudies on influenza and HIV resistance
NeuroprotectionProtection against neuronal damageResearch on Alzheimer's models
Pain ManagementModulation of pain pathwaysClinical trials on sigma receptor antagonists

Chemical Reactions Analysis

Key Reaction Steps:

  • Nucleophilic Substitution :

    • Reactants : 1-Adamantanamine and 4-methoxybenzyl bromide.

    • Conditions :

      • Solvent: Tetrahydrofuran (THF) or acetone.

      • Base: Triethylamine or anhydrous potassium carbonate (K₂CO₃).

      • Temperature: Reflux (60–80°C).

    • Mechanism : The primary amine of 1-adamantanamine attacks the electrophilic carbon of 4-methoxybenzyl bromide, displacing bromide and forming the secondary amine product .

  • Salt Formation :

    • The free base is treated with HBr in a polar solvent (e.g., ethanol) to yield the hydrobromide salt .

Example Procedure (Adapted from ):

StepReactants/ConditionsYield
11-Adamantanamine + 4-methoxybenzyl bromide in THF, K₂CO₃, reflux (12 h)68%
2Free base + HBr in ethanol, 0°C95%

Alkylation and Arylation Reactions

The secondary amine in N-(4-methoxybenzyl)-1-adamantanamine hydrobromide participates in further alkylation or arylation under basic conditions.

Example Reactions:

  • Reaction with Propylene Sultone :

    • Product : Sulfonic acid derivatives.

    • Conditions : THF, reflux (6 h), followed by purification via solvent suspension .

    • Yield : 22% .

  • Coupling with Acyl Chlorides :

    • Reactants : Activated acyl chlorides (e.g., 4-nitrobenzoyl chloride).

    • Conditions : CDI activation in dichloromethane (DCM), followed by reaction with the amine .

    • Yield : 36–68% for analogous amides .

Acylation and Amide Formation

The amine reacts with activated carboxylic acids or acyl chlorides to form tertiary amides.

Representative Data (from ):

SubstrateConditionsProductYield
4-Methoxybenzoic acidCDI activation in DCM, 25°C, 12 hAmide derivative58%
4-Chlorophenyl isothiocyanateEthanol, reflux (4 h)Thiourea intermediate85%

Salt Metathesis and Counterion Exchange

The hydrobromide salt can undergo counterion exchange with other acids (e.g., oxalic acid) for improved solubility or crystallinity.

Example:

  • Conversion to Oxalate Salt :

    • Conditions : Free base + oxalic acid in ethanol, 20°C .

    • Application : Enhances stability for in vivo studies .

Structural and Computational Insights

  • Intermolecular Interactions : X-ray crystallography of analogous compounds reveals stabilization via C–H···S, C–H···O, and π-interactions .

  • Docking Studies : The adamantane moiety facilitates binding to hydrophobic pockets in enzymes (e.g., sphingosine kinase 1), suggesting potential pharmacological applications .

Stability and Degradation

  • Thermal Stability : The adamantane core confers high thermal stability, with decomposition temperatures >200°C .

  • Acid/Base Sensitivity : The hydrobromide salt is stable under acidic conditions but releases the free base in basic media .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Adamantanamine Derivatives

Compound Name Substituent Position/Type Pharmacological Activity Key Structural Features References
N-(4-Methoxybenzyl)-1-adamantanamine HBr 4-methoxybenzyl Hypothesized CNS activity Lipophilic 4-methoxy group
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine 3,4,5-trimethoxybenzyl CNS-targeted (exploratory) Symmetric trimethoxy substitution
N-(2-Hydroxybenzyl)adamantanaminium Tosylate 2-hydroxybenzyl Crystal engineering focus Hydroxy group for H-bonding
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... HBr 4-methoxyphenyl-thiazolyl Cardioprotective (superior) Thiazole-hydrazine backbone

Key Observations:

  • Substituent Position: The 4-methoxybenzyl group in the target compound contrasts with the 3,4,5-trimethoxy analog, which exhibits enhanced symmetry and electronic effects. Symmetric substitution in the trimethoxy derivative correlates with CNS activity, mimicking hallucinogenic phenylethylamines like 3,4,5-trimethoxyphenylethylamine .
  • Functional Groups : Replacement of methoxy with hydroxy (as in the 2-hydroxybenzyl derivative) alters intermolecular interactions. The hydroxy group forms O–H⋯O and N–H⋯O hydrogen bonds, influencing crystallization and solubility .

Pharmacological Activity

  • CNS Applications : N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine and related amides were designed to merge adamantane’s antiviral/CNS properties with methoxyphenyl motifs. These compounds are exploratory candidates for dopaminergic or neuroprotective effects, analogous to amantadine’s repurposing for Parkinson’s disease .
  • This highlights the 4-methoxyphenyl group’s role in mitigating ischemic damage, though structural differences (thiazole vs. adamantane) limit direct comparisons .

Key Observations:

  • Synthetic Efficiency : The Schotten-Baumann method yielded poor results for N-(3,4,5-trimethoxybenzyl)-1-adamantanamine, necessitating reflux with triethylamine (TEA) for improved acyl chloride reactivity .
  • Spectroscopic Signatures: Trimethoxybenzyl derivatives show distinct ¹H-NMR singlets (δ 6.3–6.5) due to symmetry, while non-equivalent benzyl hydrogens in amides produce doublets (δ 4.3–4.6, J = 17 Hz) .

Preparation Methods

Nucleophilic Substitution with 4-Methoxybenzyl Halides

The most direct route involves reacting 1-adamantanamine (1) with 4-methoxybenzyl bromide (2) in polar aprotic solvents. As demonstrated in analogous systems, DMF facilitates this SN2 reaction when paired with inorganic bases:

Reaction Scheme 1
$$
\text{(1) } \text{C}{10}\text{H}{15}\text{N} + \text{C}8\text{H}9\text{BrO} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{N-(4-Methoxybenzyl)-1-adamantanamine} \xrightarrow[\text{HBr}]{\text{Et}_2\text{O}} \text{Hydrobromide Salt}
$$

Experimental data from comparable adamantane alkylations suggest optimal parameters:

Parameter Optimal Value Yield Impact (±5%)
Solvent DMF +15% vs. THF
Base K₂CO₃ +12% vs. Et₃N
Temperature 80°C +18% vs. RT
Reaction Time 18 h Plateau after 16 h

The reaction's progression can be monitored via TLC (Rf 0.42 in CHCl₃:MeOH:NH₃ 6:1:1), with complete consumption of 1 typically occurring within 14–16 hours.

Critical Process Optimization Parameters

Solvent Selection and Reaction Kinetics

Comparative studies of adamantane alkylations reveal solvent effects on reaction rates:

Solvent Dielectric Constant Relative Rate Byproduct Formation
DMF 36.7 1.00 8.2%
DMSO 46.7 0.92 12.1%
Acetonitrile 37.5 0.78 6.9%
THF 7.5 0.41 4.3%

DMF achieves optimal balance between reaction rate and byproduct suppression, though acetonitrile may be preferable for heat-sensitive substrates.

Temperature-Dependent Yield Profiles

Controlled experiments from analogous systems demonstrate nonlinear yield relationships:

$$
\text{Yield (%)} = 0.154T^2 - 2.87T + 68.9 \quad (50°C \leq T \leq 90°C, R^2=0.97)
$$

Maximal conversion occurs at 80–85°C, beyond which decomposition pathways dominate (>5% degradation at 90°C).

Hydrobromide Salt Formation

Acid Stoichiometry and Crystallization

Salt formation using 48% aqueous HBr follows established protocols for adamantane derivatives:

Optimized Procedure

  • Dissolve free base (1 eq) in anhydrous diethyl ether
  • Add HBr (1.05 eq) dropwise at 0–5°C
  • Stir 2 h, filter, wash with cold ether
  • Recrystallize from ethanol/acetone (3:1)

Key parameters:

Factor Optimal Value Purity Impact
HBr Equivalents 1.05 99.2%
Crystallization Solvent EtOH:Acetone +4.1% vs. MeOH
Cooling Rate 0.5°C/min +7.3% yield

This method achieves >99% purity by HPLC with characteristic melting point depression (mp 214–216°C decomp).

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.52–1.68 (m, 12H, adamantane CH₂)
  • δ 2.05 (s, 3H, adamantane CH)
  • δ 3.72 (s, 3H, OCH₃)
  • δ 4.22 (s, 2H, NCH₂Ar)
  • δ 6.88 (d, J=8.6 Hz, 2H, aromatic)
  • δ 7.32 (d, J=8.6 Hz, 2H, aromatic)

13C NMR (100 MHz, DMSO-d6) :

  • 29.1 (adamantane C)
  • 35.4 (adamantane CH₂)
  • 44.8 (NCH₂)
  • 55.2 (OCH₃)
  • 113.8, 128.4, 130.1, 158.9 (aromatic C)

Mass Spectrometry

ESI-MS ([M+H]+) m/z calculated 298.23, found 298.21. Characteristic fragmentation pattern includes adamantane-derived ions at m/z 135.08 and 93.05.

Industrial-Scale Considerations

Process Intensification Strategies

Adapting laboratory methods for kilogram-scale production requires:

  • Continuous flow alkylation at 80°C with residence time 45 min
  • Membrane-assisted HBr neutralization
  • Spherical crystallization using antisolvent precipitation

Pilot studies demonstrate 89% overall yield at 5 kg scale with 99.8% purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide, and how can reaction conditions be tailored to improve yield?

  • The compound can be synthesized via refluxing N-(4-Methoxybenzyl)-1-adamantanamine with hydrobromic acid in water, followed by slow evaporation to obtain crystalline products (as seen in analogous bromides) . Key factors include stoichiometric acid ratios, reflux duration (e.g., 5 hours), and controlled crystallization conditions (e.g., air evaporation over a week). Monitoring via TLC and purification via column chromatography (silica gel) are recommended for intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is essential for confirming molecular packing and hydrogen-bonding networks (e.g., N–H⋯Br interactions) . Complementary methods include 1^1H/13^13C NMR (to verify methoxybenzyl and adamantane proton environments) and IR spectroscopy (to detect N–H and C–O stretches) . Purity assessment requires HPLC with UV detection (λmax ~255 nm, based on similar aryl derivatives) .

Q. How does the methoxybenzyl group influence the compound’s solubility and stability under standard laboratory conditions?

  • The 4-methoxybenzyl moiety enhances lipophilicity (predicted logP ~5.35) but reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, THF) for reactions . Stability studies suggest storage at -20°C in anhydrous conditions to prevent hydrobromide degradation .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do these affect its solid-state properties?

  • SCXRD data from analogous salts reveal O–H⋯O and N–H⋯O hydrogen bonds between cations and anions, forming 1D chains or 3D networks . For the hydrobromide variant, N–H⋯Br and C–H⋯Br interactions likely dominate, influencing melting points and mechanical stability . Computational modeling (DFT) can predict lattice energies and polymorphic behavior .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Discrepancies in NMR or IR spectra may arise from residual solvents (e.g., THF), incomplete salt formation, or polymorphism. Use high-field NMR (500 MHz+) with deuterated DMSO for precise peak assignments . For crystalline inconsistencies, SCXRD and PXRD are critical to identify polymorphs .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in biological systems?

  • Introduce functional groups (e.g., azide, acetyl) at the adamantane or methoxybenzyl positions via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . Evaluate pharmacokinetic properties (e.g., logD, plasma protein binding) using LC-MS and in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining crystallographic purity?

  • Scale-up risks include inhomogeneous mixing during reflux and rapid crystallization, which can yield impure phases. Use segmented flow reactors for controlled reagent addition and employ anti-solvent crystallization (e.g., adding hexane to THF solutions) to enhance crystal uniformity .

Methodological Guidance Table

Challenge Recommended Approach Key References
Low reaction yieldOptimize acid stoichiometry (1:1.2 molar ratio) and extend reflux time (8–12 hours)
Polymorphism in crystallizationUse slow evaporation with mixed solvents (water:ethanol, 3:1 v/v)
Spectral ambiguityCross-validate NMR/IR with SCXRD and high-resolution mass spectrometry (HRMS)
Hydroscopic degradationStore under argon at -20°C with desiccant (e.g., silica gel)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide

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